molecular formula C19H19N3O5S2 B2991311 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865175-98-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2991311
CAS No.: 865175-98-0
M. Wt: 433.5
InChI Key: KFDBMDPTXKEBAW-VZCXRCSSSA-N
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Description

This compound features a benzo[d]thiazol core substituted with a sulfamoyl group at position 6 and an allyl group at position 2. The Z-configuration of the imine bond and the 2,4-dimethoxybenzamide moiety contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2,4-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-4-9-22-15-8-6-13(29(20,24)25)11-17(15)28-19(22)21-18(23)14-7-5-12(26-2)10-16(14)27-3/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBMDPTXKEBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound, characterized by a unique structural arrangement that includes a thiazole ring, an allyl group, and a sulfonamide moiety, has attracted attention in medicinal chemistry due to its promising pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 419.5 g/mol. The structural features include:

  • Thiazole Ring : Confers stability and reactivity.
  • Allyl Group : Enhances biological activity through potential interactions with biological targets.
  • Sulfonamide Moiety : Known for antibacterial and antitumor properties.

Antibacterial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antibacterial activity. The sulfonamide group is particularly noted for its efficacy against a range of bacterial strains. For example, arylsulfonylhydrazones have been documented to possess antibacterial properties, suggesting that this compound may share similar mechanisms of action .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. Studies have shown that benzo[d]thiazole derivatives can inhibit fungal growth effectively. The minimal inhibitory concentrations (MICs) for various fungal species can be determined using assays such as the MTT method, which quantifies metabolic activity as an indicator of cell viability . Although specific data on this compound's antifungal activity is limited, its structural similarities to known antifungal agents suggest potential efficacy.

Antitumor Effects

Compounds containing thiazole and sulfonamide groups have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. While direct studies on this compound are sparse, the literature supports the premise that similar compounds exhibit significant antitumor activity .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzo[d]thiazole Core : Cyclization reactions involving 2-aminobenzenethiol.
  • Allylation : Introduction of the allyl group via allylation reactions.
  • Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfonamide group.

This multi-step approach ensures high yields and purity essential for biological testing .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntibacterialInhibition of bacterial growth
AntifungalInhibition of fungal metabolic activity
AntitumorInhibition of cancer cell proliferation

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazol Family

Key Substituent Variations:
Compound Name R6 R3 Benzamide Substituents Key Functional Groups
Target Compound Sulfamoyl (-SO2NH2) Allyl (-CH2CH=CH2) 2,4-Dimethoxy Z-imine, sulfonamide
Methylsulfonyl Analog Methylsulfonyl (-SO2CH3) Allyl 2,4-Dimethoxy Z-imine, sulfone
STING Agonist Derivative Carbamoyl (-CONH2) 4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl 4-Ethyl-2-methyloxazole E/Z-imine, pyridine, hydroxypropoxy

Functional Group Implications :

  • Sulfamoyl vs.
  • Allyl vs. Complex Substituents : The allyl group offers steric flexibility, whereas the extended substituent in the STING agonist derivative () introduces conformational rigidity and additional pharmacophore elements (e.g., pyridine) for receptor binding .

Electronic and Bioactivity Considerations

  • Dimethoxybenzamide vs. Plain Benzamide : The 2,4-dimethoxy groups in the target compound likely increase electron-donating effects, stabilizing the imine bond and altering π-π stacking interactions compared to unsubstituted benzamides in .

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